molecular formula C6H9N3O B1587572 2,3-Diamino-6-methoxypyridine CAS No. 28020-38-4

2,3-Diamino-6-methoxypyridine

Cat. No.: B1587572
CAS No.: 28020-38-4
M. Wt: 139.16 g/mol
InChI Key: WEPOCTWSRWLQLL-UHFFFAOYSA-N
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Description

2,3-Diamino-6-methoxypyridine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2nd and 3rd positions and a methoxy group at the 6th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-6-methoxypyridine typically involves the reduction of 2-amino-6-methoxy-3-nitropyridine. The process begins with the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol. The resulting 2-amino-6-methoxy-3-nitropyridine is then reduced to this compound using a suitable reducing agent in an aqueous acidic medium .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by neutralizing 2,3-diamino-6-methoxy pyridine dihydrochloride, which is prepared from the reduction process mentioned above. This method ensures a higher yield and purity of the final product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-6-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the methoxy group .

Scientific Research Applications

2,3-Diamino-6-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-diamino-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake .

Comparison with Similar Compounds

    2,3-Diaminopyridine: Lacks the methoxy group, making it less lipophilic.

    2,6-Diamino-3-methoxypyridine: The positions of the amino and methoxy groups are different, leading to variations in chemical reactivity and biological activity.

    2,3-Diamino-5-methoxypyridine: The methoxy group is at the 5th position, which can affect the compound’s overall properties.

Uniqueness: 2,3-Diamino-6-methoxypyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxypyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPOCTWSRWLQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388570
Record name 2,3-Diamino-6-methoxypyridine
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Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28020-38-4
Record name 2,3-Diamino-6-methoxypyridine
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Record name 2,3-Diamino-6-methoxypyridine
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Record name 2,3-Diamino-6-methoxypyridine
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Record name 6-methoxypyridine-2,3-diamine
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Record name 2,3-DIAMINO-6-METHOXYPYRIDINE
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Synthesis routes and methods I

Procedure details

2-Amino-6-methoxy-3-nitropyridine (2.8 g, 16.5 mmol) was dissolved in warm 1:1 methanol/ethanol (200 mL). The solution was cooled, purged with argon, and 10% palladium on carbon was added (0.45 g). Hydrogen was introduced (1 atm) and the reaction stirred until complete. The catalyst was filtered and the solvent evaporated from the filtrate to give the title compound. MS 140 (M+1) 1H NMR (500 MHz, CDCl3) δ 6.93 (d, J=8 Hz, 1H), 6.04 (d, J=8 Hz, 1H), 4.15 (br s, 2H), 3.80 (s, 3H), 3.0 (br s, 2H).
Quantity
2.8 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-(Methyloxy)-3-nitro-2-pyridinamine (26 g, 129 mmol) was suspended in EtOH (500 ml) at room temperature under argon and then treated with palladium on carbon (15 g, 14.10 mmol) (10% paste). The reaction was stirred under 1 atmosphere of hydrogen overnight. The reaction was filtered through a Celite pad and the pad washed with EtOH (500 ml). EtOH was evaporated to afford the product as a purple oil (20.68 g, slightly impure).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

2,3-Diamino-6-methoxypyridine dihydrochloride, 25.0 gm (0.117 mole) was suspended in water (50.0 ml) and the mixture was cooled to 15° C. After cooling, the reaction mixture was neutralized with 25% aqueous ammonia solution to the pH of 7.0 to 8.0. The separated precipitate was stirred for half an hour and then filtered out. After drying under vacuum 14.95 gm of 2,3-diamino-6-methoxypyridine (92.0% yield) was obtained with a purity of 99.01% by HPLC.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
50 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,3-Diamino-6-methoxypyridine in Tenatoprazole synthesis?

A1: this compound serves as the crucial starting point in the synthesis of Tenatoprazole []. It undergoes a cyclization reaction with potassium xanthogenate to form 5-methoxy-1H-imidazo[4,5-b]pyridine-2-thiol. This intermediate then reacts with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine and undergoes oxidation to yield the final product, Tenatoprazole [].

Q2: Is there any information available about the analytical methods used to characterize this compound during the Tenatoprazole synthesis?

A2: Unfortunately, the provided abstract does not elaborate on the specific analytical methods employed to characterize this compound or other intermediates during the synthesis of Tenatoprazole []. Further research into the full text of the paper or related publications might provide more details.

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